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Introduction
AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which is the receptor for

angiotensin-(1-7) (Ang-(1-7)).[1][2] The Ang-(1-7)/Mas receptor axis is a crucial component of

the renin-angiotensin system (RAS), often counteracting the effects of the angiotensin II (Ang

II)/AT1 receptor axis.[1][3] AVE 0991 is orally active and resistant to degradation by proteolytic

enzymes, making it a valuable tool for investigating the therapeutic potential of activating the

Ang-(1-7) pathway in various pathological conditions.[1]

Activation of the Mas receptor by AVE 0991 has been shown to elicit a range of beneficial

effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses.

[3][4][5] These effects are mediated through the modulation of complex signaling pathways and

subsequent changes in gene expression. Understanding these transcriptional changes is

critical for elucidating the mechanism of action of AVE 0991 and for the development of novel

therapeutics targeting the protective arm of the RAS.

These application notes provide a comprehensive overview of the effects of AVE 0991 on gene

expression and detailed protocols for performing such analyses in a laboratory setting.
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AVE 0991 exerts its effects by binding to and activating the G-protein coupled Mas receptor.[6]

This activation triggers several downstream signaling cascades that ultimately lead to changes

in the expression of target genes. Key signaling pathways implicated in the action of AVE 0991

include:

eNOS/NO Pathway: AVE 0991 stimulates the production of nitric oxide (NO) through the

activation of endothelial nitric oxide synthase (eNOS).[3][7] This pathway is crucial for

vasodilation and has anti-inflammatory and anti-thrombotic effects.

p38 MAPK Pathway: In some contexts, such as Ang II-induced vascular smooth muscle cell

proliferation, AVE 0991 has been shown to downregulate the phosphorylation of p38

mitogen-activated protein kinase (MAPK).[8]

Rho-kinase Pathway: AVE 0991 can attenuate the Rho-kinase pathway, which is involved in

vasoconstriction and cellular proliferation.[3]

TGF-β1/Smad2 Pathway: AVE 0991 has been demonstrated to inhibit the transforming

growth factor-beta1 (TGF-β1)/Smad2 signaling pathway, which plays a key role in fibrosis.[9]

PI3K/Akt Pathway: Downstream of the Mas receptor, the phosphoinositide 3-kinase

(PI3K)/Akt pathway can be modulated, influencing cell survival and metabolism.[10][11]

The following diagram illustrates the primary signaling pathways activated by AVE 0991.
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Caption: AVE 0991 signaling pathways.
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Effects of AVE 0991 on Gene Expression
Treatment with AVE 0991 leads to significant changes in the expression of a wide array of

genes involved in inflammation, fibrosis, oxidative stress, and cellular growth. The following

tables summarize the reported effects of AVE 0991 on gene expression in various experimental

models.

Table 1: Inflammatory Gene Expression Modulated by AVE 0991
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Gene
Direction of
Change

Experimental
Model

Reference

IL-1β Downregulation

Aged rat hippocampus

after surgery, Mouse

model of colitis, TNF-α

stimulated THP-1 cells

[10][12][13]

TNF-α Downregulation

Aged rat hippocampus

after surgery, Mouse

model of colitis, TNF-α

stimulated THP-1 cells

[10][12][13]

IL-6 Downregulation

Mouse model of

colitis, TNF-α

stimulated SW872

human adipocytes

[10][13]

CCL2 (MCP-1) Downregulation

Mouse model of

colitis, TNF-α

stimulated THP-1 cells

and SW872 human

adipocytes

[10][13]

CXCL10 Downregulation
TNF-α stimulated

THP-1 cells
[13]

HMGB1 Downregulation
Aged rat hippocampus

after surgery
[12]

RAGE Downregulation
Aged rat hippocampus

after surgery
[12]

CD11b Downregulation
Aged rat hippocampus

after surgery
[12]

IL-10 Upregulation
Mouse model of

chronic asthma
[5]

Table 2: Fibrosis-Related Gene Expression Modulated by AVE 0991
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Gene
Direction of
Change

Experimental
Model

Reference

TGF-β1 Downregulation

Ang II-induced

neonatal rat

cardiomyocytes

[9]

Smad2 Downregulation

Ang II-induced

neonatal rat

cardiomyocytes

[9]

αSMA No significant change

Bile duct ligation-

induced liver fibrosis

in rats

[14]

Col I No significant change

Bile duct ligation-

induced liver fibrosis

in rats

[14]

CTGF No significant change

Bile duct ligation-

induced liver fibrosis

in rats

[14]

Table 3: Oxidative Stress-Related Gene Expression Modulated by AVE 0991

Gene
Direction of
Change

Experimental
Model

Reference

Sod2 Upregulation
Skeletal muscle of

obese Zucker rats
[15]

Nrf2 Upregulation
Skeletal muscle of

obese Zucker rats
[15]

HO-1 Upregulation

Ang II-induced

vascular smooth

muscle cells

[8]

Table 4: Other Target Genes Modulated by AVE 0991
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Gene
Direction of
Change

Experimental
Model

Reference

AT1R Downregulation

Bile duct ligation-

induced liver fibrosis

in rats

[14]

Renin Receptor Upregulation
Skeletal muscle of

obese Zucker rats
[15]

PLZF Upregulation
Skeletal muscle of

obese Zucker rats
[15]

Experimental Protocols
This section provides detailed protocols for the analysis of gene expression changes following

treatment with AVE 0991. The general workflow is depicted in the diagram below.
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Caption: Experimental workflow for gene expression analysis.
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Protocol 1: Cell Culture and Treatment with AVE 0991
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in

the logarithmic growth phase at the time of treatment.

AVE 0991 Preparation: Prepare a stock solution of AVE 0991 by dissolving the powder in a

suitable solvent, such as dimethyl sulfoxide (DMSO).[16] Further dilute the stock solution in

cell culture medium to achieve the desired final concentrations. It is recommended to

perform a dose-response study to determine the optimal concentration.[16]

Treatment: Remove the existing medium from the cells and replace it with the medium

containing the desired concentration of AVE 0991 or vehicle control (medium with the same

concentration of DMSO).

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for

changes in gene expression.

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS)

and then proceed immediately to RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Extraction
This protocol describes RNA extraction using a common TRIzol-based method.[17][18]

Alternatively, various commercial kits are available and should be used according to the

manufacturer's instructions.[19]

Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells.

Pipette the lysate up and down several times to homogenize.

Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room

temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube

securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will

separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper

aqueous phase containing the RNA.
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RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of

isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix gently and incubate

at room temperature for 10 minutes.

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a

gel-like pellet on the side and bottom of the tube.

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol

(prepared with DEPC-treated water). Vortex briefly and then centrifuge at 7,500 x g for 5

minutes at 4°C.

Drying and Resuspension: Carefully remove all of the ethanol. Air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free

water.

Protocol 3: DNase Treatment and RNA Quality Control
DNase Treatment (Optional but Recommended): To remove any contaminating genomic

DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.[20]

RNA Quantification: Determine the concentration and purity of the RNA using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

RNA Integrity: Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.

High-quality RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for

eukaryotic samples) with the 28S band being approximately twice as intense as the 18S

band.

Protocol 4: Reverse Transcription (cDNA Synthesis)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

Reaction Setup: In a sterile, RNase-free tube, combine the following components:

Total RNA (e.g., 1 µg)

Random hexamers or oligo(dT) primers
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dNTP mix

RNase-free water to the desired volume

Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1

minute.

Reverse Transcription Master Mix: Prepare a master mix containing:

Reverse transcriptase buffer

RNase inhibitor

Reverse transcriptase enzyme

Reaction: Add the master mix to the RNA/primer mixture and incubate at the temperature

recommended for the specific reverse transcriptase being used (e.g., 42°C for 60 minutes).

Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10

minutes. The resulting cDNA can be stored at -20°C.

Protocol 5: Quantitative Real-Time PCR (qPCR)
Primer Design: Design or obtain validated primers specific to the target genes and at least

one stable housekeeping gene (e.g., GAPDH, ACTB).

qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each

sample and gene:

SYBR Green qPCR master mix

Forward primer

Reverse primer

cDNA template

Nuclease-free water to the final volume
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qPCR Program: Run the qPCR plate in a real-time PCR instrument using a standard cycling

program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and

annealing/extension at 60°C).

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to

determine the relative fold change in gene expression between the AVE 0991-treated and

control samples, normalized to the housekeeping gene.[21]

Conclusion
The study of gene expression changes following AVE 0991 treatment provides valuable

insights into its multifaceted therapeutic potential. By activating the Mas receptor, AVE 0991

modulates key signaling pathways involved in inflammation, fibrosis, and oxidative stress,

leading to a protective cellular phenotype. The protocols outlined in these application notes

offer a robust framework for researchers to investigate the molecular mechanisms of AVE 0991

and to explore its utility in various disease models. Careful experimental design and adherence

to standardized protocols are essential for obtaining reliable and reproducible gene expression

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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